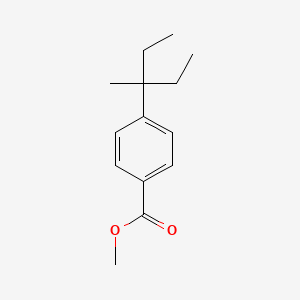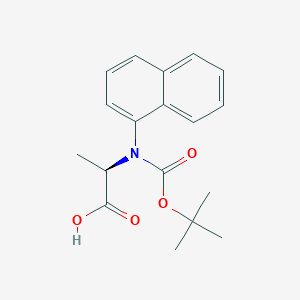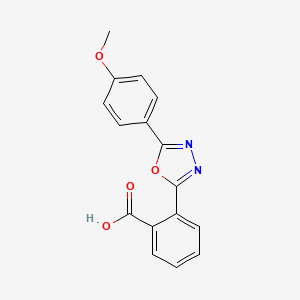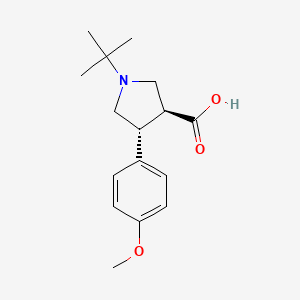
Methyl 4-(3-methylpentan-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-methylpentan-3-yl)benzoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-methylpentan-3-yl)benzoate typically involves the esterification of 4-(3-methylpentan-3-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for higher yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzylic position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NBS in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
Methyl 4-(3-methylpentan-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of methyl 4-(3-methylpentan-3-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. For example, it has been studied for its potential to inhibit malate dehydrogenase, an enzyme involved in cellular metabolism . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Methyl benzoate: A simpler ester with similar applications in fragrances and flavorings.
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate: A compound with similar structural features but different biological activities.
3-Methyl-3-pentanol: An alcohol with a similar alkyl chain but different functional groups and applications.
Uniqueness: Methyl 4-(3-methylpentan-3-yl)benzoate stands out due to its unique combination of a benzoate ester and a branched alkyl chain. This structure imparts specific chemical and physical properties that make it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
methyl 4-(3-methylpentan-3-yl)benzoate |
InChI |
InChI=1S/C14H20O2/c1-5-14(3,6-2)12-9-7-11(8-10-12)13(15)16-4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
KVHAJOFTAOKBBE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)C1=CC=C(C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)

![Methyl 4-(4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B12943197.png)


